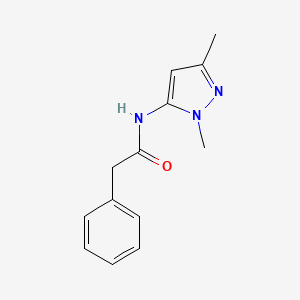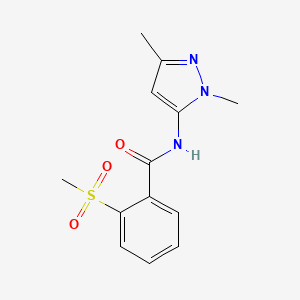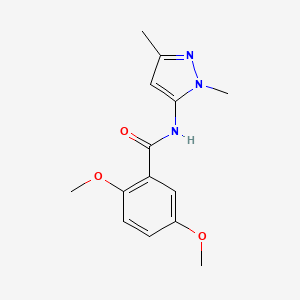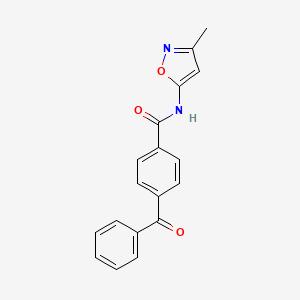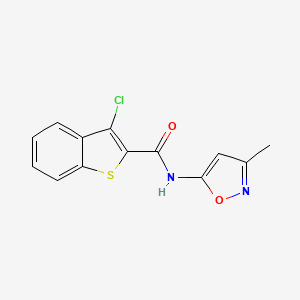
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide, commonly referred to as DOPO, is a small molecule with a wide range of applications in the fields of biochemistry and physiology. It is a versatile molecule that can be used to study a variety of biological processes, including enzyme activity, protein-protein interactions, and signal transduction pathways. DOPO has been used in a variety of research studies, including those involving drug discovery, drug metabolism, and pharmacology.
Applications De Recherche Scientifique
DOPO has been used in a variety of scientific research applications. It has been used to study enzyme activity, protein-protein interactions, and signal transduction pathways. It has also been used to study the effects of drugs on the body, as well as to identify new drug targets. Additionally, DOPO has been used in the development of novel drug delivery systems and in the study of drug metabolism.
Mécanisme D'action
The mechanism of action of DOPO is not yet fully understood. However, it is believed that DOPO binds to specific proteins in the body, which then triggers a cascade of events that lead to the desired effect. It is also believed that DOPO interacts with enzymes in the body, which then activates or inhibits them, depending on the specific enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of DOPO are not yet fully understood. However, it has been shown to have a variety of effects on the body, including the modulation of enzyme activity, protein-protein interactions, and signal transduction pathways. Additionally, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DOPO in laboratory experiments is its high solubility in a variety of solvents, including water and organic solvents. This makes it easy to use in a variety of experiments. Additionally, DOPO is relatively stable and can be stored for long periods of time without significant degradation.
One of the main limitations of using DOPO in laboratory experiments is its relatively low potency. This means that it may not be suitable for experiments that require high concentrations of the molecule. Additionally, DOPO has a relatively short half-life, meaning that it must be used quickly after synthesis.
Orientations Futures
The future of DOPO is promising. There are a number of potential applications that could benefit from its use, including drug discovery, drug metabolism, and pharmacology. Additionally, further research into the biochemical and physiological effects of DOPO could lead to the development of novel drugs and drug delivery systems. Finally, further research into the mechanism of action of DOPO could lead to the development of more effective drugs and therapies.
Méthodes De Synthèse
DOPO can be synthesized using a variety of methods. One of the most common methods is the reaction of 2,5-dioxopyrrolidine-1-yl chloride with 3-methyl-1,2-oxazol-5-ylbenzamide in the presence of an acid catalyst. This reaction yields DOPO in high yield and purity. Other methods for the synthesis of DOPO include the reaction of 2,5-dioxopyrrolidine-1-yl chloride with 3-methyl-1,2-oxazol-5-ylbenzamide in the presence of an amine catalyst, and the reaction of 2,5-dioxopyrrolidine-1-yl bromide with 3-methyl-1,2-oxazol-5-ylbenzamide in the presence of an acid catalyst.
Propriétés
IUPAC Name |
3-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-7-12(22-17-9)16-15(21)10-3-2-4-11(8-10)18-13(19)5-6-14(18)20/h2-4,7-8H,5-6H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWRWZBKXWKTCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC(=CC=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-benzyl-8-(3-methylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6534457.png)
![N-[(4-fluorophenyl)methyl]-4,6-dimethoxypyrimidin-2-amine](/img/structure/B6534458.png)
![N-[5-(6-ethoxypyridazin-3-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B6534460.png)
![3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B6534467.png)
